2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1823464-84-1) is a pyrazole-based carboxylic acid derivative with the molecular formula C₆H₄F₃IN₂O₂ and a molecular weight of 320.01 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at position 4, a trifluoromethyl (-CF₃) group at position 3, and an acetic acid moiety at position 1. The compound is commercially available as a powder and is utilized in life science research, though detailed safety data remain unspecified .
Properties
IUPAC Name |
2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKMVMYMQYFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-iodo-3-trifluoromethyl-1H-pyrazole with acetic acid derivatives under specific conditions. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and DMSO in the presence of Selectfluor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
Key Findings :
- Esterification is efficient under acidic conditions, forming stable esters for further applications (e.g., prodrug design) .
- Amidation with primary/secondary amines yields bioactive derivatives, as seen in antimicrobial studies of analogous pyrazole-acetic acid compounds .
Cross-Coupling Reactions
The iodine substituent facilitates palladium-catalyzed coupling reactions:
Key Findings :
- Suzuki coupling replaces iodine with aryl groups, enabling structural diversification for drug discovery .
- The trifluoromethyl group remains stable under these conditions, preserving electronic effects .
Nucleophilic Substitution
The iodine atom is susceptible to nucleophilic displacement:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMSO, 60°C | 2-[4-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | 55% | |
| Potassium thioacetate | DMF, 100°C | Thioether derivatives | 40–60% |
Key Findings :
- Methoxy substitution is slower due to steric hindrance from the trifluoromethyl group.
- Thiolation reactions are less efficient but feasible for sulfur-containing analogs .
Pyrazole Ring Functionalization
The pyrazole nitrogen can undergo alkylation or arylation:
Key Findings :
- N-Alkylation is less favored due to steric bulk at the pyrazole ring .
- Arylation improves solubility in nonpolar solvents, relevant for agrochemical applications .
Decarboxylation and Condensation
The acetic acid group participates in decarboxylative reactions:
Key Findings :
Scientific Research Applications
Chemistry
In chemistry, 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications. Research is ongoing to explore its effects on different biological targets and pathways .
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Halogen and Electron-Withdrawing Group Replacements
- 2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (CAS 1354705-49-9): Molecular formula: C₇H₇IN₂O₄ (MW 310.05 g/mol). Replaces the -CF₃ group with a methoxycarbonyl (-COOCH₃) substituent. Applications: Not explicitly stated, but similar compounds are intermediates in pharmaceutical synthesis.
- 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Molecular formula: C₆H₅F₃N₂O₂ (MW 222.17 g/mol).
Alkyl and Functional Group Additions
- 2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid: Features an ethyl group at position 5 and a butanoic acid chain. Increased lipophilicity due to the longer carbon chain, which may enhance membrane permeability .
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1820685-97-9):
Physicochemical Properties and Functional Implications
- Acidity : The trifluoromethyl group enhances the acidity of the acetic acid moiety compared to methoxycarbonyl derivatives due to its stronger electron-withdrawing nature .
- Lipophilicity : Esterification (e.g., ethyl ester) increases lipophilicity, favoring applications in drug delivery or organic synthesis .
Biological Activity
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and an iodine atom, both of which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical formula of this compound is CHFINO, with a molecular weight of 320.01 g/mol. The compound appears as a powder and is stable at room temperature .
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that various pyrazole compounds inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in several cancers. These compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A study on related pyrazole derivatives reported IC values indicating effective inhibition against cancer cell lines, suggesting that modifications in the pyrazole structure can enhance antitumor efficacy. For example, compounds with similar structural features to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds like this compound may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases .
Mechanism:
The anti-inflammatory activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Antibacterial Properties
Pyrazole derivatives have shown antibacterial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. For instance, studies indicate that certain pyrazole compounds can inhibit bacterial growth by targeting specific metabolic pathways within the bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the trifluoromethyl and iodo groups can lead to variations in potency and selectivity against different biological targets.
Table: Structure-Activity Relationship Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
